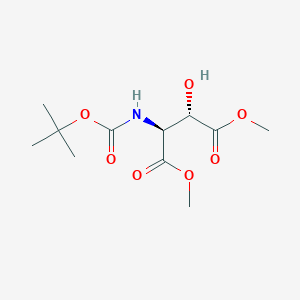
2-(2-Methoxyphenyl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a methoxy-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Methoxyphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(2-methoxyphenyl)ethyl bromide with sodium hydrosulfide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve the use of thiourea as a nucleophile in the presence of an alkyl halide. The intermediate alkyl isothiourea salt formed is then hydrolyzed with an aqueous base to produce the thiol. This method is advantageous due to its higher yield and reduced side reactions compared to direct nucleophilic substitution .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, treatment with bromine or iodine results in the formation of 2-(2-methoxyphenyl)ethyl disulfide.
Reduction: The disulfide formed can be reduced back to the thiol using reducing agents such as zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Bromine (Br₂), Iodine (I₂)
Reducing Agents: Zinc (Zn), Hydrochloric acid (HCl)
Nucleophiles: Sodium hydrosulfide (NaSH), Thiourea
Major Products:
Disulfides: 2-(2-Methoxyphenyl)ethyl disulfide
Substituted Thiols: Depending on the nucleophile used, various substituted thiols can be formed.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The thiol group can interact with biological molecules, making it useful in studying protein structures and functions.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)ethanethiol primarily involves its thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in stabilizing the three-dimensional structures of proteins. The compound can also act as a nucleophile, participating in various substitution reactions. Its interaction with biological molecules often involves the formation or breaking of disulfide bonds, influencing protein function and stability .
Comparación Con Compuestos Similares
Methanethiol (CH₃SH): A simple thiol with a similar sulfurous odor.
Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant in natural gas.
2-Methoxyethanethiol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: 2-(2-Methoxyphenyl)ethanethiol is unique due to the presence of both a methoxy group and a thiol group on the phenyl ring. This combination allows for specific interactions in chemical and biological systems that are not possible with simpler thiols. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and interactions .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOITCNQVNCFTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)


![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)


![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)
